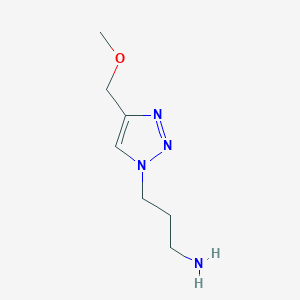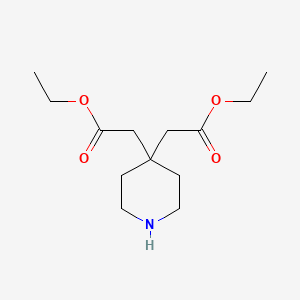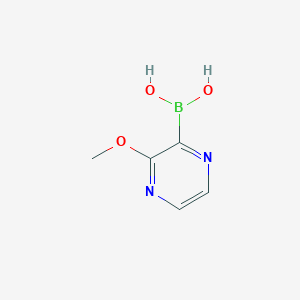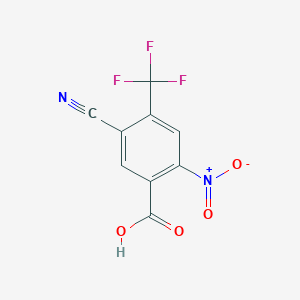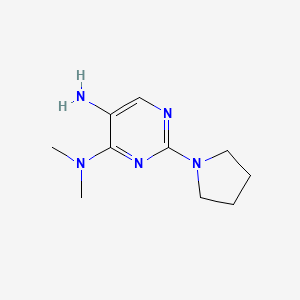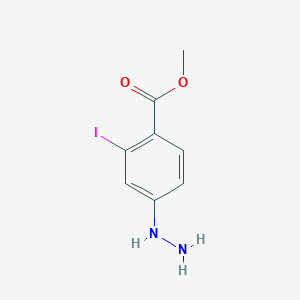
Methyl 4-hydrazinyl-2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydrazinyl-2-iodobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hydrazinyl group at the 4-position and an iodine atom at the 2-position of the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-hydrazinyl-2-iodobenzoate typically begins with Methyl 4-iodobenzoate.
Hydrazinylation: The introduction of the hydrazinyl group can be achieved by reacting Methyl 4-iodobenzoate with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-hydrazinyl-2-iodobenzoate can undergo oxidation reactions to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The iodine atom at the 2-position can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Methyl 4-hydrazinyl-2-iodobenzoate is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Antimicrobial Agents:
Drug Development: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of Methyl 4-hydrazinyl-2-iodobenzoate involves its ability to form reactive intermediates that can interact with biological molecules. The hydrazinyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal functions.
Comparación Con Compuestos Similares
Methyl 4-iodobenzoate: Lacks the hydrazinyl group and thus has different reactivity and applications.
Methyl 2-iodobenzoate: Similar structure but with the iodine atom at the 2-position, leading to different chemical properties.
Methyl 4-hydrazinylbenzoate:
Uniqueness: Methyl 4-hydrazinyl-2-iodobenzoate is unique due to the presence of both the hydrazinyl group and the iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H9IN2O2 |
|---|---|
Peso molecular |
292.07 g/mol |
Nombre IUPAC |
methyl 4-hydrazinyl-2-iodobenzoate |
InChI |
InChI=1S/C8H9IN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9/h2-4,11H,10H2,1H3 |
Clave InChI |
BJYXQACKLSAYJS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)NN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
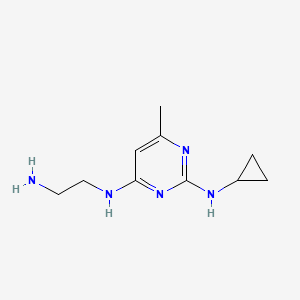
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)

